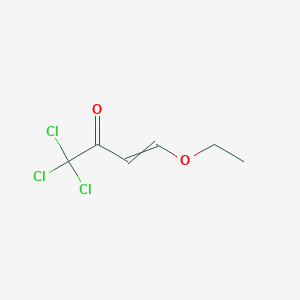

1,1,1-Trichloro-4-ethoxy-3-buten-2-one

説明

1,1,1-Trichloro-4-ethoxy-3-buten-2-one (CAS: 83124-74-7) is a chlorinated enone compound with the molecular formula C₆H₇Cl₃O₂ and a molecular weight of 217.48 g/mol . It is a light yellow liquid with a density of 1.368 g/cm³, boiling point of 200°C, and flash point of 72°C . The compound is sensitive to moisture and is typically stored under inert conditions at 2–8°C .

It serves as a critical intermediate in organic synthesis, particularly in the haloform reaction to produce esters like ethyl 3,3-diethoxypropanoate (CAS: 10601-80-6) . Its trichloromethyl group and α,β-unsaturated ketone structure enable nucleophilic substitutions and cycloaddition reactions, making it valuable in synthesizing pharmaceuticals and agrochemicals .

特性

IUPAC Name |

1,1,1-trichloro-4-ethoxybut-3-en-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7Cl3O2/c1-2-11-4-3-5(10)6(7,8)9/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKNLVLNOHCTKII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC=CC(=O)C(Cl)(Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7Cl3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Acylation of Ethyl Vinyl Ether with Trichloroacetyl Chloride

The most widely documented preparation involves the reaction of trichloroacetyl chloride (1 ) with ethyl vinyl ether (2 ) under anhydrous, nitrogen-atmosphere conditions. The process begins with cooling trichloroacetyl chloride to 0°C in a two-necked flask equipped with a drying tube and magnetic stirrer. Ethyl vinyl ether is added dropwise over one hour, followed by gradual warming to room temperature. The intermediate adduct, 1,1,1-trichloro-4-ethoxy-2-hydroxybutane, undergoes elimination of hydrogen chloride at elevated temperatures (140°C) under reduced pressure (20 mm Hg), yielding the target compound as a pale yellow oil.

Key Reaction Parameters

| Parameter | Value | Source |

|---|---|---|

| Molar ratio (1:2) | 1:1.98 | |

| Reaction temperature | 0°C → RT → 140°C | |

| Pressure | 20 mm Hg (elimination step) | |

| Yield | 92% | |

| Boiling point | 116–118°C (13 mm Hg) | |

| Refractive index (nD) | 1.5129 |

The elimination step is critical for achieving high regioselectivity, as premature decomposition or polymerization of intermediates is mitigated by strict temperature control.

Optimization and Scalability

Solvent and Catalyst Considerations

The reaction is solvent-free, minimizing purification complexity. However, analogous syntheses using methyl vinyl ether require pyridine as a stabilizer to prevent polymerization. For the ethoxy variant, this additive is unnecessary, streamlining the process.

Large-Scale Adaptations

The protocol described in Organic Syntheses utilizes 0.96 mol of trichloroacetyl chloride, producing 193 g of product. Scalability is demonstrated by linear yield maintenance across batch sizes, attributed to efficient HCl gas management and vacuum distillation. Industrial applications may employ continuous distillation systems to enhance throughput.

Structural and Spectroscopic Characterization

Molecular Configuration

The compound adopts an (E)-configuration, confirmed by NMR coupling constants () between the vinylic protons at δ 6.03 (d) and 7.77 (d). The trichloromethyl group (CCl) and ethoxy moiety (-OCHCH) contribute to its electrophilic character, facilitating cyclocondensation reactions.

Spectroscopic Data

Applications in Organic Synthesis

Role as a 1,3-Dielectrophile

The compound’s trichloromethyl and ethoxy groups enable regioselective cyclocondensations, as demonstrated in the synthesis of 6-formylsalicylates and azoles. For example, reactions with 1,3-bis(silyloxy)-1,3-butadienes yield chromanes and heterocycles via [3+3] mechanisms.

Derivative Synthesis

Hydrolysis with ethanol in the presence of KCO produces ethyl 3,3-diethoxypropanoate, a precursor to 3-formylpropanoate derivatives. This transformation underscores its utility in protecting group strategies.

Comparative Analysis of Methodologies

Alternative Routes

While the acylation-elimination method predominates, limited studies explore halogen exchange or substituent modification. For instance, substituting ethyl vinyl ether with methyl vinyl ether requires pyridine stabilization but follows analogous steps. Such variants are less economical due to lower yields (88%) and additional purification .

化学反応の分析

Types of Reactions:

Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium ethoxide in ethanol.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted butenones.

科学的研究の応用

Organic Synthesis

1,1,1-Trichloro-4-ethoxy-3-buten-2-one is primarily utilized as an intermediate in organic synthesis. It facilitates the creation of various compounds through reactions such as nucleophilic substitutions and cycloadditions. Notably, it has been employed in the synthesis of:

- Pesticides : It acts as a building block for developing new agrochemicals that target specific pests while minimizing environmental impact.

- Medicinal Compounds : The compound is involved in synthesizing pharmaceuticals that require chlorinated intermediates for biological activity.

- Dyes : Its unique reactivity allows for the production of vibrant dyes used in textiles and other applications.

Case Studies

Case Study 1: Synthesis of Salicylates

A study focused on the regioselective [3+3] cyclocondensations of 1,3-bis(silyloxy)-1,3-butadienes with 1,1-dichloro-4-ethoxy-3-buten-2-one demonstrates its utility in synthesizing 6-formylsalicylates. This method highlights the compound's role in producing complex structures with potential therapeutic applications .

Case Study 2: Development of Agrochemicals

Research has shown that derivatives of this compound can enhance the efficacy of certain pesticides. These derivatives exhibit improved selectivity and reduced toxicity to non-target organisms, making them valuable in sustainable agriculture practices .

Toxicological Profile

While this compound has significant applications, it is essential to consider its safety profile:

作用機序

The mechanism of action of 1,1,1-Trichloro-4-ethoxy-3-buten-2-one involves its reactivity with nucleophiles and electrophiles. The compound’s trichloromethyl group and ethoxy group make it a versatile intermediate in organic synthesis. It can form stable intermediates that participate in various chemical reactions, leading to the formation of desired products .

類似化合物との比較

Chlorinated vs. Fluorinated Analogs

- This compound : The trichloromethyl group enhances electrophilicity, facilitating nucleophilic attack in haloform reactions. The ethoxy group stabilizes the α,β-unsaturated system via resonance .

- 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one : The trifluoromethyl group (C-F bonds) increases stability and electron-withdrawing effects but reduces reactivity in substitution reactions compared to chlorine. This compound is preferred in agrochemicals due to its resistance to hydrolysis .

Ethoxy vs. Methoxy Substitution

- However, its lower molecular weight may result in higher volatility compared to the ethoxy derivative .

Stereochemical Considerations

Haloform Reaction Efficiency

- The trichloro derivative (CAS: 83124-74-7) undergoes haloform cleavage to yield ethyl 3,3-diethoxypropanoate in high yields (~80%) .

Downstream Products

- This compound : Produces esters for fragrances and pharmaceuticals .

- 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one : Key intermediate for pesticides (e.g., sulfoxaflor) due to fluorine’s metabolic stability .

Research Findings and Key Differences

- Reactivity Hierarchy : Chlorinated analogs > fluorinated analogs in substitution reactions due to weaker C-Cl bonds .

- Thermal Stability : Trifluoro derivatives exhibit higher thermal stability, making them suitable for high-temperature agrochemical processes .

- Cost and Availability : The trichloro compound (CAS: 83124-74-7) is widely available from suppliers like GLPBIO and Wuhan Xinshenglijia, while fluorinated analogs are niche products .

生物活性

1,1,1-Trichloro-4-ethoxy-3-buten-2-one is a chlorinated organic compound with significant potential in various biological applications. This article reviews its biological activity, focusing on synthesis, mechanisms of action, and relevant case studies.

- IUPAC Name : (3E)-1,1,1-trichloro-4-ethoxy-3-buten-2-one

- Molecular Formula : C₆H₇Cl₃O₂

- Molecular Weight : 217.48 g/mol

- CAS Number : 83124-74-7

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of ethyl acetoacetate with trichloroacetyl chloride under basic conditions. This compound serves as a precursor for various derivatives that exhibit distinct biological activities.

Antimicrobial Properties

Research indicates that derivatives of this compound possess significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting its potential use in developing new antimicrobial agents .

Cytotoxicity and Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxic effects on cancer cell lines. For instance, it was found to induce apoptosis in human breast cancer cells through the activation of caspase pathways. The mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it has shown inhibitory effects on acetylcholinesterase (AChE), which is crucial for neurotransmission. This inhibition could have implications for treating neurodegenerative diseases like Alzheimer's .

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various derivatives of this compound. The results indicated a broad spectrum of activity against Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL depending on the strain tested .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 64 |

| Escherichia coli | 128 |

| Pseudomonas aeruginosa | 32 |

Study 2: Cytotoxic Effects on Cancer Cells

In a controlled laboratory setting, the compound was tested for cytotoxicity against several cancer cell lines. The study revealed that at concentrations above 50 µM, significant reductions in cell viability were observed.

| Cell Line | IC₅₀ (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 45 |

| HeLa (Cervical Cancer) | 60 |

| A549 (Lung Cancer) | 55 |

The biological activity of this compound is attributed to its ability to interact with cellular components. The proposed mechanisms include:

- Reactive Oxygen Species Generation : Induces oxidative stress leading to apoptosis.

- Enzyme Inhibition : Competitively inhibits enzymes like AChE.

Q & A

Q. What are the recommended laboratory-scale synthesis methods for 1,1,1-Trichloro-4-ethoxy-3-buten-2-one?

Methodological Answer: The compound can be synthesized via a two-step reaction involving trichloroacetyl chloride and ethyl vinyl ether . The process begins with a nucleophilic addition of ethyl vinyl ether to trichloroacetyl chloride, followed by dehydrochlorination to form the α,β-unsaturated ketone. Key parameters include:

- Reagent ratios : A 1:1 molar ratio of trichloroacetyl chloride to ethyl vinyl ether is optimal to minimize side products.

- Temperature control : Maintain the reaction at 0–5°C during addition to prevent thermal decomposition.

- Purification : Distillation under reduced pressure (e.g., 40–50°C at 10 mmHg) yields a light yellow liquid with >90% purity.

Characterization via ¹H NMR should confirm the presence of the ethoxy group (δ 1.3–1.4 ppm for CH₃ and δ 3.8–4.0 ppm for CH₂O) and the α,β-unsaturated carbonyl (δ 5.8–6.2 ppm for vinyl protons) .

Q. How can researchers validate the structural integrity and purity of this compound?

Methodological Answer: Use a combination of spectroscopic and chromatographic techniques :

- NMR spectroscopy : ¹³C NMR should show peaks at δ 160–170 ppm (C=O) and δ 100–110 ppm (trichloromethyl group).

- IR spectroscopy : Look for C=O stretching at ~1700 cm⁻¹ and C-O-C (ethoxy) at ~1200 cm⁻¹.

- GC-MS : Confirm molecular ion peaks at m/z 212 (C₆H₇Cl₃O₂) and fragmentation patterns consistent with the loss of Cl or ethoxy groups.

Cross-reference spectral data with databases like NIST Chemistry WebBook for validation .

Q. What safety protocols are critical when handling this compound?

Methodological Answer: Due to its chlorinated structure and potential toxicity:

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use a fume hood to avoid inhalation.

- Waste disposal : Collect liquid waste in halogenated solvent containers and neutralize solid residues with calcium carbonate before disposal.

- Spill management : Absorb spills with vermiculite and treat with 10% sodium bicarbonate solution.

Refer to safety guidelines for chlorinated hydrocarbons, such as those outlined for methoxychlor derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for synthesizing this compound?

Methodological Answer: Contradictions often arise from variations in reaction conditions or purification methods . To address this:

- Control experiments : Systematically test variables like solvent polarity (e.g., dichloromethane vs. THF) and catalyst presence (e.g., Lewis acids).

- Statistical validation : Use factorial design to identify significant factors (e.g., temperature, stirring rate) and optimize via response surface methodology.

- Reproducibility checks : Collaborate with independent labs to validate protocols, ensuring alignment with methodologies in educational research frameworks .

Q. What computational approaches can elucidate the stability and reactivity of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate thermodynamic parameters (e.g., Gibbs free energy of formation) to predict decomposition pathways. Compare results with experimental thermochemistry data from NIST .

- Molecular dynamics simulations : Model solvent effects on stability; polar aprotic solvents (e.g., acetonitrile) may stabilize the carbonyl group.

- Reactivity studies : Use Fukui indices to identify electrophilic/nucleophilic sites, guiding functionalization strategies for derivatives like bicyclopyrone precursors .

Key Recommendations for Methodological Rigor

- Triangulate data : Combine experimental results with computational models and literature comparisons .

- Document protocols : Adhere to frameworks like those in Loudoun County’s Research Chemistry Honors program for systematic inquiry .

- Ethical compliance : Follow institutional guidelines for hazardous waste and synthetic byproduct management .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。